2-Chloro-5-(1-piperazinyl)pyrazine
Overview
Description
2-Chloro-5-(1-piperazinyl)pyrazine is a chemical compound with the molecular formula C8H11ClN4 and a molecular weight of 198.65 g/mol It is a pyrazine derivative that contains a piperazine ring substituted at the 5-position with a chlorine atom at the 2-position
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-(1-piperazinyl)pyrazine is the 5-HT2C serotonin receptor . Serotonin receptors are crucial in the regulation of mood, anxiety, and depression. They also play a role in regulating appetite, which could have implications for weight management.
Mode of Action
This compound acts as a selective agonist for the 5-HT2C serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT2C serotonin receptor, activating it and leading to a series of events within the cell.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-(1-piperazinyl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in biochemical pathways and cellular functions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic processes by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s molecular interactions are crucial for understanding its overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions. Observations from in vitro and in vivo studies provide insights into its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology is essential for determining safe and effective dosage levels for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-piperazinyl)pyrazine typically involves the reaction of 2-chloropyrazine with piperazine under specific conditions. One common method involves heating 2-chloropyrazine with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-piperazinyl)pyrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrazine derivatives, while oxidation or reduction can lead to different oxidation states of the pyrazine ring.
Scientific Research Applications
2-Chloro-5-(1-piperazinyl)pyrazine has several scientific research applications, including:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential activity against neurological disorders and cancer.
Materials science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological research: It serves as a tool for studying the interactions of pyrazine derivatives with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(1-piperazinyl)pyrazine: Similar in structure but with the piperazine ring substituted at the 6-position instead of the 5-position.
2-Chloro-3-(1-piperazinyl)pyrazine: Another structural isomer with the piperazine ring substituted at the 3-position.
Uniqueness
2-Chloro-5-(1-piperazinyl)pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperazine ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
2-chloro-5-piperazin-1-ylpyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJKCMGMSLEDMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396884 | |
Record name | 2-Chloro-5-(piperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84445-51-2 | |
Record name | 2-Chloro-5-(piperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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